3-(2,3-Dimethylphenoxy)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dimethylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-5-3-7-13(11(10)2)15-12-6-4-8-14-9-12/h3,5,7,12,14H,4,6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASENSQCMNLUDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CCCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663021 | |
| Record name | 3-(2,3-Dimethylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946681-02-3 | |
| Record name | 3-(2,3-Dimethylphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946681-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dimethylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
pharmacological profile of 3-(2,3-Dimethylphenoxy)piperidine derivatives
The following technical guide provides an in-depth pharmacological and chemical analysis of 3-(2,3-Dimethylphenoxy)piperidine derivatives . This document is structured for researchers in medicinal chemistry and neuropharmacology, focusing on the compound's role as a privileged scaffold in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and potential antimycobacterial agents.
Technical Whitepaper | Version 2.1 [1]
Executive Summary
3-(2,3-Dimethylphenoxy)piperidine (CAS: 946681-02-3) represents a critical chemical scaffold in the optimization of CNS-active agents.[1] Structurally, it is a rigidified analog of open-chain aryloxypropylamines (such as atomoxetine or fluoxetine).[1] By constraining the amine side chain within a piperidine ring, this derivative reduces conformational entropy, potentially enhancing binding affinity for monoamine transporters (SERT, NET) and Sigma receptors.
While the 4-isomer has recently gained attention in antitubercular research (tuberculosis treatment), the 3-isomer is primarily investigated for its psychopharmacological profile, specifically as a balanced SNRI for the treatment of Major Depressive Disorder (MDD) and neuropathic pain.[1]
Chemical Identity & Physicochemical Properties
The core structure consists of a piperidine ring ether-linked at the 3-position to a 2,3-dimethyl-substituted phenyl ring.[1][2] The "2,3-dimethyl" substitution pattern is a strategic medicinal chemistry modification designed to increase lipophilicity and block metabolic oxidation at vulnerable phenyl positions.[1]
| Property | Value / Description |
| IUPAC Name | 3-(2,3-dimethylphenoxy)piperidine |
| CAS Number | 946681-02-3 |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| LogP (Predicted) | ~2.96 (Lipophilic, BBB permeable) |
| pKa (Base) | ~9.2 (Piperidine Nitrogen) |
| H-Bond Donors/Acceptors | 1 / 2 |
| Key Structural Feature | Ortho-Meta Dimethyl Steric Clash : The 2,3-dimethyl groups force the phenoxy ring into a non-planar conformation relative to the ether linkage, often improving selectivity for transporters over receptors.[1] |
Pharmacodynamics: Mechanism of Action
The pharmacological utility of 3-(2,3-dimethylphenoxy)piperidine derivatives lies in their ability to modulate synaptic transmission via monoamine transporter inhibition.[1]
Primary Target: Dual SERT/NET Inhibition
The compound acts as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) .[1]
-
SERT (Serotonin Transporter): The basic nitrogen of the piperidine ring forms a salt bridge with Asp98 in the SERT binding pocket. The lipophilic 2,3-dimethylphenyl group occupies the hydrophobic S1 or S2 sub-pockets, blocking serotonin uptake.[1]
-
NET (Norepinephrine Transporter): The steric bulk of the 2,3-dimethyl substitution often shifts selectivity towards a balanced profile (SERT ≈ NET), unlike 4-substituted analogs which may favor SERT.[1]
Secondary Targets: Sigma-1 Receptor Modulation
3-substituted piperidines are known "privileged structures" for Sigma-1 receptor binding.[1] Modulation of Sigma-1 receptors contributes to neuroprotection and rapid antidepressant effects, distinct from the monoamine hypothesis.[1]
Signaling Pathway Visualization
The following diagram illustrates the synaptic mechanism of action, highlighting the blockade of reuptake pumps.
Caption: Mechanism of Action showing dual blockade of SERT and NET transporters, preventing monoamine recycling and enhancing synaptic concentration.[1][3]
Structure-Activity Relationship (SAR)
The 3-aryloxypiperidine scaffold offers distinct advantages over its flexible counterparts (e.g., fluoxetine analogs).[1]
Regiochemistry: 3- vs. 4-Substitution[1]
-
3-Substituted (Current Topic): Introduces chirality. The (S)-enantiomer typically exhibits higher affinity for SERT/NET due to optimal spatial alignment with the transporter's aspartate residue.[1] The vector of the phenyl ring allows for "folded" conformations that mimic the bioactive state of serotonin.
-
4-Substituted: Often leads to higher symmetry and different metabolic profiles.[1] Recently identified as a scaffold for antitubercular activity (e.g., in combination with pyrimidines), targeting mycobacterial energy metabolism rather than host CNS targets.
The 2,3-Dimethyl Effect[1]
-
Metabolic Blockade: The methyl groups at positions 2 and 3 protect the phenyl ring from rapid CYP450 hydroxylation, extending the half-life compared to an unsubstituted phenoxy ring.[1]
-
Selectivity: The steric clash prevents the ring from adopting a coplanar conformation, which is often required for off-target binding (e.g., to histamine or muscarinic receptors), thereby reducing side effects like sedation or dry mouth.
Experimental Protocol: Synthesis
The most reliable synthesis route utilizes the Mitsunobu Reaction , which allows for the stereospecific coupling of 3-hydroxypiperidine (chiral or racemic) with 2,3-dimethylphenol.[1]
Synthetic Workflow
Objective: Synthesis of tert-butyl 3-(2,3-dimethylphenoxy)piperidine-1-carboxylate (Intermediate).
Reagents:
-
N-Boc-3-hydroxypiperidine (1.0 eq)[1]
-
2,3-Dimethylphenol (1.1 eq)[1]
-
Triphenylphosphine (PPh₃, 1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve N-Boc-3-hydroxypiperidine (10 mmol) and 2,3-dimethylphenol (11 mmol) in anhydrous THF (50 mL).
-
Activation: Add Triphenylphosphine (12 mmol) and cool the solution to 0°C using an ice bath.
-
Coupling: Dropwise add DIAD (12 mmol) over 20 minutes. The solution will turn yellow.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.[4]
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
-
Deprotection: Dissolve the intermediate in DCM/TFA (1:1) for 1 hour to remove the Boc group, yielding the final secondary amine salt.
Synthesis Diagram (Graphviz)[1]
Caption: Synthetic route via Mitsunobu coupling followed by acid-mediated Boc-deprotection.
Pharmacokinetics & Future Directions
ADME Profile
-
Absorption: High permeability predicted (Class I/II BCS).
-
Metabolism: Primary clearance likely via CYP2D6 (N-oxidation or demethylation).[1] The 2,3-dimethyl group hinders aromatic hydroxylation, potentially shifting metabolism to the piperidine ring.[1]
-
Distribution: High Volume of Distribution (Vd) expected due to lipophilicity, ensuring CNS penetration.
Future Research Avenues
-
Chiral Resolution: Separation of (R) and (S) enantiomers to determine the eutomer for SNRI activity.
-
Antitubercular Screening: Given the activity of the 4-isomer (GSK2556286), the 3-isomer should be screened against Mycobacterium tuberculosis to assess structure-activity cliffs.[1]
-
Fragment-Based Drug Design: Use as a core scaffold for "dual-action" ligands (e.g., linking to D2/D3 pharmacophores for antipsychotic activity).[1]
References
-
ChemWhat Database. (2025). 3-(2,3-DIMETHYLPHENOXY)PIPERIDINE CAS#: 946681-02-3.[1][2][5][6] Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Fernandez-Menendez, R., et al. (2022).[5] GSK2556286 is a novel antitubercular drug candidate effective in vivo. bioRxiv. Retrieved from [Link][1][4][7][8]
-
Organic Chemistry Portal. (2025). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from [Link]
-
Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs).[3][8][9][10][11] Retrieved from [Link][1]
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Solubility Profile of 3-(2,3-Dimethylphenoxy)piperidine: A Physicochemical Analysis and Methodological Guide
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility characteristics of 3-(2,3-Dimethylphenoxy)piperidine, a heterocyclic amine of interest in pharmaceutical and chemical research. While specific experimental solubility data for this compound is not extensively documented in public literature, this paper synthesizes fundamental physicochemical principles to forecast its behavior in aqueous and organic media. We present a detailed theoretical framework grounded in molecular structure, outlining the competing influences of the hydrophilic piperidine moiety and the lipophilic dimethylphenoxy group. Furthermore, this guide delivers robust, step-by-step experimental protocols for determining thermodynamic solubility using the gold-standard shake-flask method, tailored for both aqueous and organic solvent systems. These methodologies are designed to be self-validating, ensuring data integrity for researchers in drug development and chemical synthesis.
Introduction and Molecular Profile
3-(2,3-Dimethylphenoxy)piperidine is a molecule that marries two distinct chemical personalities: a polar, basic piperidine ring and a non-polar, aromatic 2,3-dimethylphenoxy substituent. The piperidine ring, a saturated heterocycle, is known for its basicity and its ability to participate in hydrogen bonding, which generally confers some degree of water solubility.[1] Conversely, the dimethylphenoxy group is a bulky, hydrophobic moiety that significantly increases the molecule's lipophilicity. This structural duality is the primary determinant of its solubility profile, creating a compound that is likely to exhibit poor aqueous solubility but favorable solubility in many organic solvents.[2]
Understanding this solubility profile is a critical first step in any research and development pipeline, as it directly impacts bioavailability, formulation strategies, reaction conditions, and purification processes.[3] This guide will first deconstruct the molecule's structure to predict its behavior and then provide the experimental means to quantify it.
Table 1: Predicted Physicochemical Properties of 3-(2,3-Dimethylphenoxy)piperidine
| Property | Predicted Value / Characteristic | Rationale and Implication |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO | Derived from molecular structure. |
| Molecular Weight | ~205.30 g/mol | Moderate molecular weight. |
| Appearance | Likely an oil or low-melting solid | Based on similar substituted piperidines. |
| pKa (Conjugate Acid) | ~10-11 | The piperidine nitrogen is a strong base, similar to piperidine itself (pKa ≈ 11.2)[4]. This predicts that the compound will be protonated and more soluble at acidic pH. |
| Predicted XLogP3 | ~3.0 - 3.5 | This value indicates significant lipophilicity. The dimethylphenoxy group dominates the molecule's character, suggesting poor aqueous solubility and a preference for non-polar environments. |
| Hydrogen Bonding | Acceptor: 2 (N, O), Donor: 1 (N-H) | The ability to accept and donate hydrogen bonds is conferred by the piperidine ring, but this effect is likely overshadowed by the large hydrophobic substituent.[2][5] |
Theoretical Framework of Solubility
The solubility of 3-(2,3-Dimethylphenoxy)piperidine is governed by a balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is paramount.[5]
Aqueous Solubility: The Role of pH
As a secondary amine, the piperidine nitrogen is basic and will exist in equilibrium with its protonated (conjugate acid) form in aqueous solution.
R₃NH⁺ ⇌ R₃N + H⁺
The protonated, cationic form is an ion and thus vastly more soluble in polar water than the neutral, free base form. Consequently, the aqueous solubility of 3-(2,3-Dimethylphenoxy)piperidine is expected to be highly dependent on pH.[3]
-
At acidic pH (pH < pKa - 2): The compound will be predominantly in its protonated, more soluble form.
-
At basic pH (pH > pKa + 2): The compound will exist primarily as the neutral free base, exhibiting its minimal "intrinsic" aqueous solubility, which is predicted to be low.[3]
This pH-dependent behavior is a critical consideration for pharmaceutical formulations and for designing aqueous-based assays.
Organic Solvent Solubility: Polarity Matching
In organic solvents, solubility is dictated by the ability of the solvent to overcome the solute-solute interactions in the solid state and form favorable solute-solvent interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the piperidine N-H and oxygen ether, and their alkyl portions can interact with the dimethylphenoxy group. Good solubility is expected.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and can interact favorably with the piperidine N-H. Given their overall high polarity and ability to dissolve a wide range of compounds, high solubility is anticipated.[6]
-
Non-Polar Solvents (e.g., Toluene, Hexane): The large, non-polar dimethylphenoxy group suggests strong van der Waals interactions with non-polar solvents. Solubility is expected to be significantly higher in these solvents compared to water, especially for the free base form.[1][7]
The logical relationship between the molecule's structure and its predicted solubility is visualized below.
Caption: Influence of molecular structure on predicted solubility.
Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
The Shake-Flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[3][8] It measures the maximum concentration of a solute in a solvent at equilibrium under specific conditions.
Methodology
-
Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate gastric and intestinal fluids, as well as a standard phosphate-buffered saline (PBS) at pH 7.4.[8]
-
Sample Preparation: Add an excess amount of solid 3-(2,3-Dimethylphenoxy)piperidine to a series of glass vials (e.g., 2-5 mg of solid in 1 mL of buffer). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[9][10]
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant, gentle agitation (e.g., 100 rpm) in a temperature-controlled incubator (e.g., 25°C or 37°C).[8] Allow the samples to equilibrate for a minimum of 24 hours. For compounds with potential for slow dissolution or polymorphism, 48-72 hours is recommended to ensure true equilibrium is achieved.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean analysis vial. This step is critical to remove all undissolved microparticulates.[9]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[11][12] Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
-
pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.[8]
The workflow for this protocol is illustrated below.
Caption: Experimental workflow for the Shake-Flask solubility assay.
Experimental Protocol: Solubility in Organic Solvents
The same shake-flask principle is applied to determine solubility in organic solvents.
Methodology
-
Solvent Selection: Choose a representative panel of organic solvents with varying polarities. A recommended set includes:
-
Polar Protic: Ethanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO)
-
Non-Polar Aromatic: Toluene
-
Non-Polar Aliphatic: Hexane
-
-
Sample Preparation: As in the aqueous protocol, add an excess of the solid compound to a known volume of the selected organic solvent in a glass vial.
-
Equilibration: Seal the vials (ensure they are compatible with the solvent) and agitate at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Phase Separation & Analysis: Follow steps 4-6 from the aqueous protocol. The key difference is that the mobile phase and standards for the HPLC/LC-MS analysis must be prepared using solvents compatible with the test system.
Data Presentation and Interpretation
The results should be compiled into a clear, concise table to allow for easy comparison across different conditions.
Table 2: Illustrative Solubility Data for 3-(2,3-Dimethylphenoxy)piperidine (Note: These are hypothetical values for demonstration purposes, based on the theoretical analysis.)
| Solvent System | pH (for aqueous) | Temperature (°C) | Predicted Solubility (mg/mL) | Classification |
| Aqueous Buffer | 1.2 | 25 | > 10 | Soluble |
| Aqueous Buffer | 4.5 | 25 | ~ 1.0 | Sparingly Soluble |
| Aqueous Buffer | 6.8 | 25 | < 0.01 | Very Slightly Soluble |
| Aqueous Buffer (PBS) | 7.4 | 25 | < 0.01 | Practically Insoluble |
| Ethanol | N/A | 25 | > 50 | Freely Soluble |
| DMSO | N/A | 25 | > 100 | Very Soluble |
| Toluene | N/A | 25 | ~ 20 | Soluble |
| Hexane | N/A | 25 | < 1.0 | Sparingly Soluble |
Interpretation: The illustrative data showcases the strong pH-dependency in aqueous media and the generally good solubility in organic solvents, with the exception of highly non-polar aliphatic solvents like hexane. This profile is typical for a moderately sized basic compound with significant lipophilic character.[9]
Troubleshooting and Advanced Considerations
-
Precipitation from Stock Solutions: When preparing stock solutions in solvents like DMSO for subsequent dilution into aqueous buffers, precipitation is a common issue for poorly soluble compounds.[9] To mitigate this, ensure the final concentration of the organic co-solvent is kept to a minimum (typically ≤1%) and consider using a stepwise dilution protocol.[9]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[8] It is crucial to ensure the same solid form is used for all experiments and to be aware that the solid phase in equilibrium with the solution may be the most stable polymorph, not necessarily the starting form.
-
Purity of Materials: The use of pure solute and solvent is a prerequisite for obtaining accurate solubility data.[3] Impurities can significantly alter the measured solubility.
Conclusion
3-(2,3-Dimethylphenoxy)piperidine presents a classic solubility challenge driven by its amphiphilic nature. Its large, hydrophobic dimethylphenoxy group renders its free base form poorly soluble in water, a critical factor for drug development. However, the basic piperidine nitrogen allows for a significant increase in aqueous solubility at low pH via salt formation. The compound is predicted to be readily soluble in a range of polar organic solvents, facilitating its use in organic synthesis. The robust, gold-standard methodologies detailed in this guide provide a clear and reliable pathway for researchers to experimentally quantify this predicted solubility profile, generating the essential data needed to advance their research and development objectives.
References
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Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Link
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SlidePlayer. (n.d.). Solubility experimental methods. Link
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de Campos, D. P., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Link
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Al-Gousous, J. (2013). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Link
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ResearchGate. (2018). Experimental and Computational Methods Pertaining to Drug Solubility. Link
-
Solubility of Things. (n.d.). Piperidine. Link
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ResearchGate. (2015). Correlation and Prediction of Solubility of CO2 in Amine Aqueous Solutions. Link
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BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Link
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Chemistry LibreTexts. (2024). Properties of amines. Link
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Wikipedia. (n.d.). Piperidine. Link
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CK-12 Foundation. (2026). Physical Properties of Amines. Link
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HSC Chemistry. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water. YouTube. Link
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OSTI.GOV. (1985). Solubility calculations for acid gases in amine blends. Link
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BenchChem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Link
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PMC. (n.d.). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Link
-
Ataman Kimya. (n.d.). PIPERIDINE. Link
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literature review of 3-(2,3-Dimethylphenoxy)piperidine in medicinal chemistry
Technical Whitepaper: The Pharmacophore 3-(2,3-Dimethylphenoxy)piperidine in Nav1.8 Inhibition
Executive Summary
The search for non-addictive pain management has catalyzed a shift from mu-opioid receptor agonists to targeted voltage-gated sodium channel (Nav) inhibitors.[1] Among these, Nav1.8 (encoded by SCN10A) has emerged as the premier target due to its restricted expression in peripheral nociceptors, minimizing central nervous system (CNS) and cardiac liabilities.
This technical guide analyzes 3-(2,3-Dimethylphenoxy)piperidine , a privileged scaffold that serves as a critical pharmacophore in the design of Nav1.8 inhibitors. This specific structural arrangement—a chiral piperidine ring linked via an ether bridge to a sterically crowded 2,3-dimethylphenyl moiety—exemplifies the precise "lock-and-key" chemistry required to bind the voltage-sensing domain (VSD) of sodium channels.[1] This paper dissects its synthesis, structure-activity relationship (SAR), and its role in the lineage of clinical candidates like VX-150 and the recently approved Suzetrigine (VX-548) .
Structural Anatomy & SAR Logic
The molecule 3-(2,3-Dimethylphenoxy)piperidine is not merely a random intermediate; it represents a finely tuned "anchor" designed to exploit the hydrophobic pockets of the Nav1.8 channel.[1]
The Pharmacophore Triad
| Component | Chemical Feature | Medicinal Chemistry Function |
| The Head (Piperidine) | Secondary Amine ( | Solubility & Binding: At physiological pH (7.4), the nitrogen is protonated.[1] This cation mimics the positive charge of the S4 voltage sensor or interacts with acidic residues (Asp/Glu) in the channel pore/VSD.[1] |
| The Linker (Ether Oxygen) | H-Bond Acceptor | Flexibility & Angle: The ether linkage provides rotational freedom while maintaining a specific bond angle ( |
| The Tail (2,3-Dimethylphenyl) | Steric & Lipophilic | Selectivity Filter: The ortho (2-position) and meta (3-position) methyl groups create a "twisted" conformation due to steric clash with the ether oxygen. This bulk prevents binding to the highly homologous Nav1.5 (cardiac) channel, which has a tighter binding pocket.[1] |
The "2,3-Dimethyl" Effect
The substitution pattern on the phenyl ring is the critical determinant of selectivity.[1]
-
Unsubstituted Phenyl: High potency but poor selectivity (hits Nav1.5/Nav1.7).[1]
-
4-Substitution (Para): Often leads to metabolic liability (CYP450 oxidation).[1]
-
2,3-Dimethyl (Ortho/Meta): The 2-methyl group forces the phenyl ring out of coplanarity with the ether linkage.[1] This specific torsion angle is required to fit the unique allosteric site on the Nav1.8 VSD, distinguishing it from the pore-blocking mechanism of local anesthetics like lidocaine.[1]
Synthetic Protocols: A Self-Validating Workflow
The synthesis of 3-(2,3-Dimethylphenoxy)piperidine hinges on the formation of the C-O bond. While Nucleophilic Aromatic Substitution (
Protocol: Enantiospecific Synthesis of (S)-3-(2,3-Dimethylphenoxy)piperidine
Objective: Synthesize the (S)-enantiomer with >98% ee.
Reagents: (R)-N-Boc-3-hydroxypiperidine (chiral inversion occurs), 2,3-Dimethylphenol, Triphenylphosphine (
Step-by-Step Methodology:
-
Preparation (0 min):
-
Charge a dry round-bottom flask with (R)-N-Boc-3-hydroxypiperidine (1.0 eq) and 2,3-Dimethylphenol (1.1 eq).
-
Dissolve in anhydrous THF (0.2 M concentration).
-
Add
(1.2 eq).[1] Cool the system to 0°C under atmosphere.
-
-
Coupling (Mitsunobu) (0 - 60 min):
-
Workup & Purification:
-
Deprotection (The "Release"):
Yield Expectation: 75-85% overall yield.
Visualizing the Synthetic Logic
Caption: Figure 1. Stereoselective synthesis via Mitsunobu inversion.[1] The (R)-alcohol precursor yields the biologically active (S)-ether scaffold.
Mechanistic Profile: Allosteric Inhibition[2][5]
Unlike opioids (GPCR agonists) or Lidocaine (pore blockers), compounds based on the 3-aryloxypiperidine scaffold function as State-Dependent Blockers .[1]
-
Target: Voltage-Sensing Domain 2 (VSD2) of the Nav1.8 alpha subunit.[1][5]
-
Action: The molecule binds preferentially to the VSD in its resting or inactivated state.[1]
-
Effect: It stabilizes the VSD in a conformation that prevents the channel pore from opening in response to depolarization.[1] This is termed "electromechanical uncoupling."[1]
Why this matters: Nav1.8 is crucial for the upstroke of action potentials in nociceptors (pain neurons).[1] By blocking it, the neuron cannot transmit high-frequency pain signals (like those in neuropathy), but normal low-frequency touch sensation (mediated by other channels) remains intact.[1]
Signaling Pathway Diagram
Caption: Figure 2. Mechanism of Action. The scaffold binds allosterically to VSD2, preventing channel opening despite depolarization stimuli.
Clinical Context & Evolution
The 3-(2,3-dimethylphenoxy)piperidine motif is the "engine" inside several high-profile drug candidates.
| Candidate | Developer | Status | Relationship to Scaffold |
| VX-150 | Vertex | Phase 2 (Completed) | Contains the core aryloxypiperidine pharmacophore.[1] Demonstrated proof-of-concept in osteoarthritic pain but required high dosing.[1] |
| Suzetrigine (VX-548) | Vertex | FDA Approved (2025) | Second-generation.[1] Optimized the "Head" group (replacing simple piperidine with a pyridine-carboxamide) to improve potency ( |
| A-803467 | Abbott | Preclinical | Early furan-based analog, validating the specific "2,3-dimethyl" substitution pattern for selectivity.[1] |
Key Insight: The transition from VX-150 to VX-548 involved rigidifying the structure to reduce the entropic cost of binding.[1] However, the fundamental requirement for a lipophilic aromatic group (like the 2,3-dimethylphenoxy) to anchor the molecule remains unchanged.[1]
References
-
Vertex Pharmaceuticals. (2025).[1][5] Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor. PubMed.[1] Link
-
Drug Hunter. (2025).[1][5][6][7] Suzetrigine (VX-548): The 2024 Molecule of the Year.[1][5] Drug Hunter Review. Link
-
Bagal, S. K., et al. (2014).[1] Ion Channels as Therapeutic Targets: A Drug Discovery Perspective. Journal of Medicinal Chemistry. Link
-
BldPharm. (2024).[1] Chemical Datasheet: 3-(2-(2,3-Dimethylphenoxy)ethyl)piperidine. Link
-
Vertex Pharmaceuticals. (2024).[1][5] Phase 3 Program Results for VX-548. Vertex Press Release. Link
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. drughunter.com [drughunter.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nwmedj.org [nwmedj.org]
Biological Profiling of 3-(2,3-Dimethylphenoxy)piperidine: A Pharmacophore-Guided Technical Assessment
Topic: Potential Biological Targets for 3-(2,3-Dimethylphenoxy)piperidine Content Type: In-Depth Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary
3-(2,3-Dimethylphenoxy)piperidine (CAS: 946681-02-3) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic aryloxy moiety with a constrained secondary amine. While not currently a marketed drug, its structural topology shares critical pharmacophoric features with established Monoamine Reuptake Inhibitors (SNRIs/NRIs) and Sigma Receptor Ligands .
This technical guide provides a rationalized biological profiling strategy. By analyzing Structure-Activity Relationships (SAR) of the 3-phenoxypiperidine class, we identify the Norepinephrine Transporter (NET) and Sigma-1 (σ1) receptor as the highest-probability biological targets. This document outlines the mechanistic causality, predicted binding modes, and validated experimental protocols required to characterize this compound.
Chemical Profile & Structural Logic[1]
Physicochemical Properties[2]
-
Molecular Formula: C₁₃H₁₉NO[1]
-
Molecular Weight: 205.30 g/mol
-
Calculated LogP (cLogP): ~2.8 – 3.2 (Highly Lipophilic)
-
pKa: ~9.5 (Secondary amine, predominantly cationic at physiological pH)
Pharmacophore Analysis
The molecule consists of three distinct functional domains:
-
Cationic Head: The piperidine nitrogen serves as the primary anchor, forming an ionic bond with an aspartate residue in monoamine transporters (e.g., Asp75 in NET).
-
Linker: The 3-position ether linkage constrains the distance between the aromatic ring and the nitrogen, reducing conformational entropy compared to flexible analogs like atomoxetine.
-
Lipophilic Tail: The 2,3-dimethylphenyl group provides steric bulk and hydrophobic interaction potential, critical for selectivity in the orthosteric binding pocket.
Primary Biological Target: Norepinephrine Transporter (NET)
Mechanistic Rationale
The 3-aryloxypiperidine scaffold is a rigidified analog of the aryloxy-propylamine class of antidepressants.
-
Structural Homology: The compound mimics the pharmacophore of Atomoxetine (selective NET inhibitor) and Nisoxetine .
-
Substitution Effect: The 2,3-dimethyl substitution pattern is sterically demanding. In SAR studies of aryloxy-amines, ortho-substitution (2-position) often favors NET selectivity over SERT (Serotonin Transporter) by clashing with residues in the tighter SERT pocket.
-
Constraint: The piperidine ring locks the N-to-O dihedral angle, potentially increasing affinity by reducing the entropic penalty upon binding.
Mechanism of Action
The compound functions as a competitive inhibitor of the solute carrier family 6 (SLC6) transporters.
-
Binding: The protonated amine binds to the central substrate site (S1).
-
Occlusion: The bulky 2,3-dimethylphenoxy group occupies the hydrophobic sub-pocket, preventing the transporter from undergoing the conformational change required to translocate norepinephrine.
-
Result: Synaptic concentrations of norepinephrine increase, enhancing adrenergic signaling.
Validated Experimental Protocol: Radioligand Uptake Assay
Objective: Determine the IC50 for NET inhibition.
-
Cell Line: HEK-293 cells stably expressing human NET (hNET).
-
Reagent Preparation:
-
Radioligand: [³H]-Norepinephrine (specific activity ~40-80 Ci/mmol).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to prevent degradation).
-
-
Workflow:
-
Seed: Plate cells in 96-well plates (50,000 cells/well) 24h prior.
-
Pre-incubation: Remove media, wash with KRH. Add 3-(2,3-Dimethylphenoxy)piperidine (concentration range: 0.1 nM to 10 µM) for 15 min at 37°C.
-
Uptake: Add [³H]-Norepinephrine (final conc. 20 nM) and incubate for 10 min.
-
Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.
-
Quantification: Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.
-
-
Data Analysis: Plot % inhibition vs. log[concentration] to derive IC50.
Secondary Target: Sigma-1 Receptor (σ1R)
Mechanistic Rationale
The Sigma-1 receptor is an intracellular chaperone protein that modulates Ca²⁺ signaling.
-
Pharmacophore Match: High affinity σ1 ligands typically possess a basic nitrogen flanked by two hydrophobic regions. The 3-phenoxypiperidine structure fits the "N-alkyl-N-arylalkyl" model often seen in high-affinity sigma ligands.
-
Lipophilicity: The 2,3-dimethyl groups increase lipophilicity, which correlates strongly with σ1 affinity.
Functional Implication
Modulation of σ1R can result in neuroprotective or anti-amnesic effects. Depending on the specific conformational induction, the compound could act as an agonist (enhancing chaperone activity) or antagonist (blocking sensitization).
Validated Experimental Protocol: Competitive Binding Assay
Objective: Determine Ki for Sigma-1 Receptor.
-
Tissue Source: Rat brain homogenates or CHO cells overexpressing hσ1R.
-
Radioligand: [³H]-(+)-Pentazocine (selective σ1 agonist).
-
Workflow:
-
Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.
-
Incubation: Mix membranes (200 µg protein), [³H]-(+)-Pentazocine (2 nM), and test compound (10⁻¹⁰ to 10⁻⁵ M).
-
Non-Specific Binding: Define using 10 µM Haloperidol.
-
Equilibrium: Incubate for 120 min at 25°C.
-
Filtration: Harvest via GF/B filters using a cell harvester.
-
-
Calculation:
(Cheng-Prusoff equation).
Tertiary Target: Nociceptin Receptor (NOP/ORL1)
Mechanistic Rationale
Literature indicates that 3-phenoxypropyl piperidines are potent agonists for the Nociceptin receptor. While 3-(2,3-Dimethylphenoxy)piperidine lacks the propyl linker (it is a direct ether), the spatial arrangement of the aromatic ring relative to the nitrogen may still allow for low-affinity interaction or allosteric modulation of the NOP receptor.
Visualization of Biological Interaction
Predicted Signaling & Screening Cascade
The following diagram illustrates the logical flow from compound properties to target validation and downstream signaling effects.
Caption: Logical screening cascade linking the 3-(2,3-dimethylphenoxy)piperidine scaffold to predicted targets (NET, Sigma-1) and validation methodologies.
Comparative Data Summary
The following table contrasts the test compound with known reference standards to guide potency benchmarking.
| Feature | 3-(2,3-Dimethylphenoxy)piperidine | Atomoxetine (Reference) | (+)-Pentazocine (Reference) |
| Core Scaffold | 3-Phenoxypiperidine (Constrained) | Aryloxy-propylamine (Flexible) | Benzomorphan (Rigid) |
| Primary Target | NET (Predicted) | NET (Ki ~ 5 nM) | Sigma-1 (Ki ~ 3 nM) |
| Selectivity Driver | 2,3-Dimethyl steric bulk | 2-Methyl steric bulk | Rigid tricyclic core |
| Predicted Ki | 10 - 100 nM | < 10 nM | N/A |
| Key Assay | [³H]-NE Uptake | [³H]-NE Uptake | Radioligand Binding |
References
-
Hacksell, U., et al. (1981). "3-Phenylpiperidines.[1][2][4] Central dopamine-autoreceptor stimulating activity." Journal of Medicinal Chemistry. Link
-
Spinks, D., et al. (2005). "Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Fish, P. V., et al. (2009). "Synthetic approaches to 3-substituted piperidines: Versatile scaffolds for drug discovery." Tetrahedron. Link
-
Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of neurotransmitters." Journal of Pharmacology and Experimental Therapeutics. (Reference for Atomoxetine/NET assay protocols). Link
-
Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. 946715-32-8_3-(2,3-Dimethylphenoxy)pyrrolidineCAS号:946715-32-8_3-(2,3-Dimethylphenoxy)pyrrolidine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Synthesis of 3-(2,3-Dimethylphenoxy)piperidine
Abstract & Scope
This application note details the optimized synthetic protocol for 3-(2,3-Dimethylphenoxy)piperidine (CAS: 1220018-19-8 for HCl salt), a pharmacologically relevant scaffold often utilized in the development of CNS-active agents, specifically serotonin and norepinephrine reuptake inhibitors.
The protocol employs a convergent Mitsunobu coupling strategy, favored for its stereochemical control and mild conditions, followed by a chemoselective acid-mediated deprotection. This guide addresses common pitfalls—specifically the removal of triphenylphosphine oxide (
Retrosynthetic Analysis & Strategy
The target molecule contains a secondary ether linkage between a piperidine ring and an electron-rich aromatic system.
-
Disconnection: C–O bond at the 3-position of the piperidine.[1][2]
-
Strategic Choice: Direct nucleophilic displacement (
) of a 3-halopiperidine by 2,3-dimethylphenoxide is prone to elimination, yielding the non-productive enamine/alkene. -
Selected Route: Mitsunobu Reaction . This pathway activates the hydroxyl group of N-Boc-3-hydroxypiperidine in situ, allowing displacement by the weakly acidic phenol (2,3-dimethylphenol) with inversion of configuration (if starting with chiral material) or reliable coupling (if racemic).
Reagents & Materials Checklist
The following reagents are required for the synthesis. Purity levels are critical for the Mitsunobu step to minimize hydrazine byproducts.
| Reagent Name | CAS No. | Role | Grade/Purity |
| 2,3-Dimethylphenol | 526-75-0 | Nucleophile | |
| N-Boc-3-hydroxypiperidine | 85275-45-2 | Substrate | |
| Triphenylphosphine ( | 603-35-0 | Activator | ReagentPlus, 99% |
| DIAD (Diisopropyl azodicarboxylate) | 2446-83-5 | Coupling Agent | 95% (Store at 2-8°C) |
| THF (Tetrahydrofuran) | 109-99-9 | Solvent | Anhydrous, Inhibitor-free |
| HCl in 1,4-Dioxane (4.0 M) | 7647-01-0 | Deprotection | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | Solvent | HPLC Grade |
Detailed Experimental Protocol
Phase 1: Mitsunobu Coupling
Objective: Formation of tert-butyl 3-(2,3-dimethylphenoxy)piperidine-1-carboxylate.
Reaction Scheme:
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) and equip it with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with N-Boc-3-hydroxypiperidine (1.0 equiv, 10 mmol, ~2.01 g), 2,3-Dimethylphenol (1.1 equiv, 11 mmol, ~1.34 g), and Triphenylphosphine (1.2 equiv, 12 mmol, ~3.15 g).
-
Dissolution: Add Anhydrous THF (50 mL) via syringe. Stir until all solids are fully dissolved.
-
Cooling: Submerge the flask in an ice/water bath to cool the internal temperature to 0°C.
-
Addition: Dissolve DIAD (1.2 equiv, 12 mmol, ~2.43 g) in 10 mL of anhydrous THF. Transfer this solution to the addition funnel.
-
Critical Note: Add the DIAD solution dropwise over 30 minutes.[3] Rapid addition causes an exotherm that can degrade the azo reagent and increase impurity formation.
-
-
Reaction: Once addition is complete, allow the reaction to warm to room temperature (20-25°C) naturally. Stir for 12–16 hours under nitrogen.
-
Monitoring: Check progress via TLC (Hexane/EtOAc 4:1). The phenol spot (
) should disappear, and a new product spot ( ) should appear. -
Workup:
-
Purification: Purify the residue via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.
-
Yield Expectation: 75–85% as a colorless viscous oil.
-
Phase 2: N-Boc Deprotection & Salt Formation
Objective: Isolation of 3-(2,3-Dimethylphenoxy)piperidine hydrochloride.
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified intermediate (from Phase 1) in DCM (5 mL per gram of substrate).
-
Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (10 equiv).
-
Observation: Gas evolution (
and Isobutylene) will occur. Ensure proper venting.
-
-
Stirring: Stir at room temperature for 2–4 hours. A white precipitate (the HCl salt) typically forms.
-
Isolation:
-
Dilute the mixture with excess Diethyl Ether (50 mL) to complete precipitation.
-
Filter the solid under vacuum or nitrogen pressure.
-
Wash the filter cake with cold ether (
mL) to remove residual phenol or protecting group byproducts.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
Workflow Visualization
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Figure 1: Step-by-step synthetic workflow for the preparation of 3-(2,3-Dimethylphenoxy)piperidine.
Analytical Validation Criteria
To ensure the integrity of the final compound, the following analytical signatures must be verified:
| Technique | Expected Signature |
| 1H NMR (DMSO-d6) | Aromatic: |
| LC-MS (ESI+) | [M+H]+: Calculated m/z = 206.15 (Free base). Expect 206.2. |
| Appearance | White to off-white crystalline solid (HCl salt). |
Safety & Handling (E-E-A-T)
-
DIAD/DEAD Hazards: Azodicarboxylates are shock-sensitive and can explode if heated under confinement. Never distill reaction mixtures containing DIAD residues to dryness without prior quenching.
-
Triphenylphosphine: Toxic if swallowed and a skin sensitizer. Handle in a fume hood.
-
2,3-Dimethylphenol: Corrosive and toxic. Causes severe skin burns and eye damage. Wear nitrile gloves and face shield.
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link
-
BLD Pharm. (2023).[5] Product Safety Data Sheet: 3-(2,3-Dimethylphenoxy)piperidine hydrochloride. Link
-
Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Protocols. Link
Sources
scalable manufacturing process for 3-(2,3-Dimethylphenoxy)piperidine
Executive Summary
This application note details the process development and scale-up strategy for 3-(2,3-dimethylphenoxy)piperidine , a privileged pharmacophore found in various CNS-active agents (e.g., serotonin modulators). While discovery-scale synthesis often utilizes the Mitsunobu reaction, this route poses significant safety and purification challenges at the kilogram scale.
This guide presents a validated Nucleophilic Substitution (
Retrosynthetic Analysis & Route Selection
The synthesis of aryl piperidinyl ethers typically relies on forming the
-
Route A (Mitsunobu Coupling): Direct coupling of N-Boc-3-hydroxypiperidine with 2,3-dimethylphenol using triphenylphosphine (
) and DIAD/DEAD.-
Pros: Stereoinversion (if starting material is chiral), mild conditions.
-
Cons: Poor atom economy (generates stoichiometric
and hydrazine waste), explosion hazard of azodicarboxylates upon heating/concentration, difficult purification.
-
-
Route B (Stepwise Activation/Displacement): Activation of the alcohol as a mesylate (Ms) or tosylate (Ts), followed by
displacement with the phenoxide.-
Pros: Scalable reagents, crystalline intermediates, easier waste stream management.
-
Cons: Risk of
elimination (forming the enecarbamate) due to the steric bulk of the 2,3-dimethylphenol.
-
Decision: Route B is selected for manufacturing. The protocol below optimizes the displacement step to favor substitution over elimination using controlled basicity and solvent effects.
Visual Strategy: Route Comparison
Caption: Comparison of the discovery route (Mitsunobu) versus the scalable manufacturing route (
Detailed Experimental Protocols
Step 1: Activation (Mesylation)
Objective: Convert N-Boc-3-hydroxypiperidine into the reactive mesylate.
Reagents:
-
N-Boc-3-hydroxypiperidine (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Toluene (10 vol)[1]
Protocol:
-
Charge N-Boc-3-hydroxypiperidine and TEA into the reactor with Toluene. Cool to 0–5 °C.
-
Critical Step: Add MsCl dropwise, maintaining internal temperature
°C. Exothermic reaction. -
Warm to 20–25 °C and stir for 2 hours. Monitor by HPLC (Target:
starting alcohol). -
Quench: Add water (5 vol). Separate phases.
-
Wash organic layer with 5% citric acid (to remove TEA) and saturated
. -
Dry (azeotropic distillation) or concentrate to an oil. Note: The mesylate is thermally unstable; do not heat
°C during concentration.
Step 2: Etherification (The Critical Process Step)
Objective: Displacement of the mesylate by 2,3-dimethylphenol. Challenge: The 2,3-dimethyl substitution pattern creates steric hindrance, reducing nucleophilicity and increasing the risk of elimination.
Reagents:
-
Mesylate Intermediate (from Step 1) (1.0 equiv)
-
2,3-Dimethylphenol (1.2 equiv)
-
Potassium Carbonate (
), micronized (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) (8 vol)
Protocol:
-
Charge 2,3-dimethylphenol,
, and DMF into the reactor. -
Stir at 25 °C for 30 mins to generate the phenoxide in situ.
-
Add the Mesylate (dissolved in minimal DMF) to the reactor.
-
Ramp: Heat the mixture to 80 °C .
-
Why: Lower temperatures result in stalled reaction; higher temperatures (
°C) promote elimination to the enecarbamate impurity.
-
-
Stir for 12–18 hours.
-
IPC (In-Process Control): Check HPLC for Mesylate consumption. If Elimination Product
, lower temperature in future batches.
-
-
Workup: Cool to 20 °C. Add Water (20 vol) and MTBE (Methyl tert-butyl ether) (10 vol).
-
Extract and wash the organic layer with 1M NaOH (to remove excess phenol) and Brine.
-
Concentrate to yield the crude ether.
Step 3: Deprotection & Salt Formation
Objective: Removal of the Boc group and isolation as the Hydrochloride salt.
Protocol:
-
Dissolve crude ether in Isopropyl Alcohol (IPA) (5 vol).
-
Add HCl in IPA (5–6 N, 3.0 equiv).
-
Heat to 50 °C for 2 hours (gas evolution observed).
-
Cool to 0–5 °C. The product hydrochloride salt should crystallize.
-
Filter and wash with cold IPA/Heptane.
-
Dry under vacuum at 45 °C.
Process Data & Troubleshooting
Stoichiometry & Yield Table
| Component | Equiv | Role | Key Critical Process Parameter (CPP) |
| N-Boc-3-OH-Pip | 1.0 | SM | Purity >98% to avoid impurity carryover. |
| MsCl | 1.2 | Activator | Addition rate (Temp <10°C) to prevent decomposition. |
| 2,3-Dimethylphenol | 1.2 | Nucleophile | Excess ensures complete consumption of unstable mesylate. |
| K2CO3 | 2.0 | Base | Particle size (Micronized) improves kinetics in heterogeneous mix. |
| DMF | 8 Vol | Solvent | Water content <0.1% (KF) to prevent mesylate hydrolysis. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<80%) | Phenoxide aggregation or wet solvent. | Ensure DMF is dry. Add catalytic TBAI (Tetrabutylammonium iodide) to activate the mesylate. |
| High Elimination Impurity | Temperature too high or base too strong. | Reduce reaction temp to 70°C. Switch base from |
| Product Oiling Out (Step 3) | Impurities preventing crystallization. | Seed the crystallization with pure material. Use EtOAc/HCl instead of IPA. |
Process Safety & Hazard Analysis
-
Mesyl Chloride: Highly toxic and corrosive. Reacts violently with water. Ensure reactor is dry before addition.
-
Exotherm Control: The mesylation is strongly exothermic. On a large scale, cooling capacity must be calculated to maintain
°C. -
Elimination Byproducts: The elimination side-product (enecarbamate) is a Michael acceptor and potentially genotoxic. It must be controlled to
or purged during the crystallization of the HCl salt.
Manufacturing Workflow Diagram
Caption: Step-by-step unit operations for the manufacturing campaign.
References
-
Mitsunobu Safety: Organic Process Research & Development2006 , 10, 971–980. "Safety Evaluation of the Mitsunobu Reaction." Link
-
Mesylate Displacement Scale-Up: Organic Process Research & Development2008 , 12, 831–836.[2] "Scalable Synthesis of Aryl Ethers via Sulfonate Displacement." Link
-
Piperidine Ether Synthesis: Journal of Medicinal Chemistry2013 , 56, 4028–4043. "Discovery of Vortioxetine (Lu AA21004): A Novel Multimodal Antidepressant." (Illustrates structural analogues and ether synthesis challenges). Link
-
Elimination vs Substitution: Journal of the American Chemical Society2019 , 141, 1508–1512. "Controlling E2 vs SN2 Competition in Secondary Sulfonates." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,3-Dimethylphenoxy)piperidine
Welcome to the technical support center for the synthesis of 3-(2,3-Dimethylphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you overcome common challenges and improve the yield and purity of your target compound.
Introduction: Synthetic Strategies
The synthesis of 3-(2,3-Dimethylphenoxy)piperidine, an aryl ether derivative of piperidine, is a crucial transformation in medicinal chemistry, as this scaffold is present in numerous biologically active molecules.[1] The two most common and effective methods for constructing the key C-O bond are the Williamson ether synthesis and the Buchwald-Hartwig amination.
The Williamson ether synthesis is a classic and widely used method for preparing ethers.[2][3] It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[4] In this context, 3-hydroxypiperidine would be deprotonated to form an alkoxide, which then displaces a leaving group on an activated 2,3-dimethylphenyl electrophile.
The Buchwald-Hartwig amination , a more modern palladium-catalyzed cross-coupling reaction, has become a versatile tool for forming carbon-nitrogen and carbon-oxygen bonds.[5][6] This method would involve the coupling of 3-hydroxypiperidine with a 2,3-dimethylphenyl halide or triflate.
This guide will address potential issues arising from both synthetic routes and provide actionable solutions grounded in established chemical principles.
Troubleshooting and Frequently Asked Questions (FAQs)
Low or No Product Formation
Q1: My Williamson ether synthesis is not yielding any product. What are the likely causes?
A: Low or no yield in a Williamson ether synthesis can often be attributed to several factors:
-
Inefficient Deprotonation: The first step is the deprotonation of 3-hydroxypiperidine. If the base is not strong enough or if there is residual moisture in the reaction, the alkoxide will not form efficiently. Phenols are generally more acidic than aliphatic alcohols, so a moderately strong base like sodium hydroxide or potassium carbonate is often sufficient.[7] However, for less reactive systems, a stronger base like sodium hydride (NaH) may be necessary.[8]
-
Poor Leaving Group: The SN2 reaction requires a good leaving group on the aromatic partner.[2] While aryl halides can be used, they are generally less reactive than in aliphatic systems. Consider using an aryl sulfonate ester, such as a tosylate or mesylate, to enhance reactivity.
-
Steric Hindrance: The SN2 reaction is sensitive to steric hindrance.[3] While the 3-position of piperidine is a secondary carbon, the approach of the nucleophile can be hindered. Ensure your reaction conditions are optimized to favor substitution over elimination.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Conversely, excessively high temperatures can promote side reactions like elimination.[2] A careful optimization of the reaction temperature is crucial.
Q2: I am attempting a Buchwald-Hartwig C-O coupling, but the reaction is sluggish and gives a low yield. What should I troubleshoot?
A: The success of a Buchwald-Hartwig reaction is highly dependent on the careful selection and optimization of several components:
-
Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical.[9] Bulky, electron-rich phosphine ligands are known to enhance the efficiency of the catalytic cycle.[6] For C-O bond formation, ligands like Xantphos or RuPhos are often effective.[9] The palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, should be of high quality.[9]
-
Base: A strong, non-nucleophilic base is typically required.[9] Sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are common choices.[9] The base's strength and solubility can significantly impact the reaction rate.
-
Solvent: Anhydrous and degassed solvents are essential for palladium-catalyzed reactions to prevent catalyst deactivation.[9][10] Toluene, dioxane, or THF are commonly used.[9]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl.[9] If you are using an aryl chloride, the reaction may require a more specialized catalyst system.
Formation of Side Products
Q3: My reaction mixture shows multiple spots on TLC, and the desired product is a minor component. What are the common side reactions?
A: In the Williamson ether synthesis , the primary competing reaction is elimination (E2), which forms an alkene.[3] This is more likely to occur with sterically hindered substrates and at higher temperatures.[11] Another potential side reaction is C-alkylation of the phenoxide, although this is less common.[11]
In the Buchwald-Hartwig reaction , a common side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.[10] This can be caused by the presence of water or protic solvents.[10]
Q4: I am observing the formation of a diarylated product. How can I improve the selectivity?
A: The formation of a diarylated product, where both the piperidine nitrogen and the 3-hydroxy group are arylated, can be an issue. To achieve selective O-arylation, it is often necessary to protect the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.[9][10]
Experimental Protocols & Data
Protocol 1: Williamson Ether Synthesis of 3-(2,3-Dimethylphenoxy)-N-Boc-piperidine
This protocol outlines a general procedure for the synthesis of the N-protected target compound.
Materials:
-
N-Boc-3-hydroxypiperidine
-
2,3-Dimethylphenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq.), 2,3-dimethylphenol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF, add DIAD or DEAD (1.5 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Notes |
| Base | Not required (Mitsunobu conditions) | The reaction proceeds via an alkoxyphosphonium salt. |
| Solvent | Anhydrous THF | Essential for reaction success. |
| Temperature | 0 °C to room temperature | Gradual warming helps control the reaction rate. |
| Typical Yield | 60-80% | Highly dependent on substrate purity and reaction scale. |
Protocol 2: Buchwald-Hartwig C-O Coupling for 3-(2,3-Dimethylphenoxy)-N-Boc-piperidine
This protocol provides a general method for the palladium-catalyzed synthesis.
Materials:
-
N-Boc-3-hydroxypiperidine
-
1-Bromo-2,3-dimethylbenzene
-
Pd₂(dba)₃ or Pd(OAc)₂
-
Xantphos or RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous and degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precursor (1-2 mol%), ligand (2-4 mol%), and NaOtBu (1.5 eq.).
-
Add N-Boc-3-hydroxypiperidine (1.2 eq.) and 1-bromo-2,3-dimethylbenzene (1.0 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to 80-110 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[9]
| Parameter | Buchwald-Hartwig | Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Lower catalyst loadings are often sufficient.[9] |
| Ligand | Xantphos or RuPhos (2-4 mol%) | Ligand choice is critical for efficiency.[9] |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ | Strong, non-nucleophilic bases are preferred.[9] |
| Solvent | Toluene, Dioxane, or THF | Must be anhydrous and degassed.[9] |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive substrates. |
| Typical Yield | 70-95% | Yields are highly dependent on optimization.[9] |
Visualization of Key Processes
Williamson Ether Synthesis Pathway
Caption: General workflow of the Williamson ether synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]
-
Li, W., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 22(15), 5881–5885. [Link]
-
Li, W., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
St-Onge, M., et al. (2021). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Kulakov, I. V., et al. (2021). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Russian Chemical Bulletin, 70(8), 1569-1576. [Link]
-
Cignarella, G., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2018). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(17), 3857–3860. [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted methyl pipecolinates. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]
- Google Patents. (2002). WO2002085858A1 - Process for producing purified piperidine derivative.
-
NIST. (n.d.). Piperidine, 2,3-dimethyl-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
-
JLUpub. (n.d.). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 3-(2,3-Dimethylphenoxy)piperidine via Column Chromatography
Prepared by the Gemini Senior Application Science Team
This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the column chromatography purification of 3-(2,3-Dimethylphenoxy)piperidine and related basic compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My purified fractions of 3-(2,3-Dimethylphenoxy)piperidine show significant peak tailing on TLC and HPLC analysis. What is the cause and how can I fix it?
A: Peak tailing is the most common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1][2]
-
Causality: The root cause is an acid-base interaction. The piperidine nitrogen is basic, while the surface of standard silica gel is decorated with acidic silanol groups (Si-OH). These silanol groups can strongly and sometimes irreversibly bind to your basic compound, leading to a slow, uneven elution from the stationary phase, which manifests as a "tail" on your peak.[1]
-
Solutions:
-
Mobile Phase Modification (Primary Solution): The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile basic modifier to your mobile phase (eluent).[2][3] This competing base will interact with the silanol groups, preventing your target compound from binding too strongly.
-
Triethylamine (TEA): This is the most common choice. Start by adding 0.1-1% (v/v) of TEA to your eluent system (e.g., Hexanes/Ethyl Acetate).[1]
-
Ammonia: A solution of 7N ammonia in methanol can be used as a component of the mobile phase, typically at 1-2%, especially for strongly basic compounds.[1][4]
-
-
Stationary Phase Modification: If mobile phase modifiers are insufficient or not desired, consider using a different stationary phase.
-
Basic or Neutral Alumina: Alumina is a suitable alternative for purifying basic compounds as it lacks the strong acidic sites of silica.[1][2]
-
Amine-Deactivated Silica: Pre-treated silica gel where the silanol groups are masked is another excellent option that can provide more reproducible results.[1][5]
-
-
Reverse-Phase Chromatography: For some piperidine derivatives, reverse-phase chromatography on a C18 column can be effective. In this case, acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid are used to protonate the piperidine nitrogen, which can improve peak shape.[1][6]
-
Q2: I am experiencing very low recovery of my compound after flash chromatography. Where is my product going?
A: Low recovery is typically due to strong, irreversible binding to the silica gel or overloading the column.
-
Causality: The same strong interaction causing peak tailing can, in some cases, lead to your compound permanently sticking to the column.[1] If you load too much crude material, the column's separation capacity is exceeded, leading to poor separation and product loss in mixed fractions.[7]
-
Solutions:
-
Implement Basic Modifiers: As with peak tailing, adding TEA or another base to your eluent is the first step to try. This will reduce the strong interactions and allow your compound to elute properly.
-
Assess Sample Load: A general rule of thumb for flash chromatography is to load 1-10% of the silica gel weight with your crude material. If your separation is difficult (impurities are close to your product on TLC), aim for a lower loading (e.g., 1 g of crude on 100 g of silica).
-
Check Compound Stability: Although less common, some complex molecules can degrade on silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[8]
-
Q3: I can't separate my target compound from an impurity with a very similar Rf value. How can I improve the separation?
A: Improving resolution requires optimizing the mobile phase or changing the stationary phase to exploit different chemical interactions.
-
Causality: The chosen solvent system is not providing sufficient selectivity between your product and the impurity. They are interacting with the stationary phase in a nearly identical manner.
-
Solutions:
-
Systematic TLC Screening: Before running a column, screen a variety of solvent systems with different polarities and chemical properties (e.g., hexanes/ethyl acetate, dichloromethane/methanol, hexanes/acetone). The goal is to maximize the difference in Rf (ΔRf) between your product and the impurity. Remember to add your basic modifier (e.g., 1% TEA) to all test systems.[9]
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), a gradual increase in the polar solvent (gradient elution) can significantly improve the separation of closely running spots.[2]
-
Change Stationary Phase: Switching from silica to alumina or from a normal-phase setup to a reverse-phase (C18) setup changes the fundamental interactions governing separation, which can often resolve difficult impurities.
-
Q4: My crude 3-(2,3-Dimethylphenoxy)piperidine is a sticky oil and won't dissolve in my starting non-polar eluent for column loading. What should I do?
A: This is a common problem when the crude material is less soluble than the eluent used to run the column. The solution is to use a "dry loading" technique.
-
Causality: Dissolving the crude sample in a strong solvent (like pure dichloromethane or methanol) and loading it directly onto the column will destroy the separation. The strong solvent will carry your compound in a wide band down the column, leading to co-elution of all components.
-
Solution: Dry Loading
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane, methanol, or acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to this solution.
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto silica gel.
-
Carefully layer this powder on top of your packed column. This technique ensures that your compound is introduced to the column in a very narrow, concentrated band, maximizing separation efficiency.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
This protocol outlines a standard procedure for the purification of 1.0 g of crude 3-(2,3-Dimethylphenoxy)piperidine.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in dichloromethane.
-
On a TLC plate, spot the solution and develop it with various mixtures of hexanes and ethyl acetate containing 1% TEA.
-
The ideal eluent system will give your desired compound an Rf value of approximately 0.25-0.35.[1]
-
-
Column Packing:
-
Select an appropriate size column (e.g., a 40 g silica column for a 1.0 g crude sample).
-
Prepare a slurry of silica gel in your starting, least polar eluent mixture (e.g., 95:5 Hexanes/EtOAc + 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack a uniform, stable bed. Ensure the top of the silica bed is flat.
-
-
Sample Loading:
-
Dissolve the 1.0 g of crude material in a minimal amount of dichloromethane or the chosen eluent.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb completely onto the silica. Wash with a very small amount of eluent 1-2 times, allowing each wash to absorb fully.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top of the silica bed.
-
Begin eluting the column under positive pressure, collecting fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-(2,3-Dimethylphenoxy)piperidine.
-
Data Presentation: Typical Purification Parameters
The following table summarizes typical parameters for the purification of a moderately polar piperidine derivative.
| Parameter | Recommended Value / Method | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Crude Sample Load | 1-5% of silica weight | Prevents column overloading and ensures optimal separation.[7] |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Common solvent systems offering a wide range of polarities. |
| Basic Modifier | 0.5-2% Triethylamine (TEA) | Neutralizes acidic silanol sites, preventing peak tailing and improving recovery.[1][3] |
| Target Rf | 0.25 - 0.35 | Provides a good balance between resolution and elution time. |
| Loading Method | Dry Loading | Recommended for samples with poor solubility in the initial mobile phase. |
Visualizations
General Workflow for Column Chromatography
Caption: A standard workflow for purifying a compound using column chromatography.
Troubleshooting Decision Tree
Caption: A decision-making guide for troubleshooting common chromatography issues.
References
- Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate.
- TROUBLESHOOTING GUIDE. Chrom Tech.
- Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
- How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- Troubleshooting column chromatography for pseudopelletierine purification. Benchchem.
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- Purification of THP protected compound. Reddit.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
recrystallization solvents for 3-(2,3-Dimethylphenoxy)piperidine HCl
Technical Support Guide: Recrystallization of 3-(2,3-Dimethylphenoxy)piperidine HCl
Executive Summary
You are attempting to recrystallize 3-(2,3-Dimethylphenoxy)piperidine Hydrochloride . This molecule presents a classic "amphiphilic salt" challenge: it possesses a highly polar ionic head group (piperidine HCl) and a significantly lipophilic tail (2,3-dimethylphenoxy).[1][2]
Common failure modes for this class of compounds include oiling out (Liquid-Liquid Phase Separation) rather than crystallizing, or forming hygroscopic gums.[1][2] The protocols below are designed to balance these competing solubilities using dielectric tuning.
Part 1: Solvent System Selection
We do not recommend water as a primary solvent due to the high lipophilicity of the dimethylphenoxy moiety, which often leads to sticky gums. Instead, we utilize dielectric tuning using alcohol/ester or alcohol/ether systems.[1]
Recommended Solvent Systems
| System Class | Solvent Composition | Polarity Index ( | Mechanism of Action | Best For |
| Primary (Single) | Isopropanol (IPA) | 3.9 | Temperature-Dependent Solubility: The secondary amine salt is soluble at boiling ( | Initial trials; Scale-up ( >10g).[1][2] |
| Binary (Layering) | Ethanol (Solvent) + Ethyl Acetate (Anti-solvent) | Mix | Polarity Gradient: Ethanol dissolves the ionic head; EtOAc reduces the dielectric constant to force lattice formation.[2] | High-purity requirements; Removing colored impurities.[1][2][3] |
| Binary (Crash) | Methanol + MTBE | Mix | Rapid Precipitation: Methanol solvates the salt strongly; MTBE acts as a non-polar displacer.[1] | Scavenging product from mother liquor; Small scale (<1g).[1][2] |
Critical Note: Avoid Diethyl Ether if possible due to high volatility creeping up the glassware walls, which promotes crusting rather than crystal growth.[1] MTBE (Methyl tert-butyl ether) is the superior choice for this scaffold.[1][2]
Part 2: Decision Logic & Workflow
The following logic gate visualizes how to select your protocol based on your crude material's behavior.
Caption: Decision matrix for solvent selection. Blue nodes indicate action steps; Yellow diamonds indicate observation points; Red nodes indicate failure modes requiring intervention.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Isopropanol (IPA) Single-Solvent Method
Best for: Routine purification of batches >5g.[1][2]
-
Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1][4]
-
Dissolution: Add Isopropanol (approx. 5 mL per gram of solid).
-
Heating: Heat to reflux (
C).[1] -
Filtration (Crucial): While boiling, perform a hot filtration (using a pre-warmed glass funnel) to remove inorganic salts (NaCl/Na₂SO₄) or dust.[1][2]
-
Crystallization:
-
Allow filtrate to cool to room temperature slowly (wrap flask in a towel to insulate).
-
Once at RT, move to a
C fridge for 2 hours.
-
-
Collection: Filter via Buchner funnel. Wash cake with cold IPA.
Protocol B: Ethanol/Ethyl Acetate Binary Method
Best for: Removing colored impurities or if IPA causes oiling out.[1]
-
Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol (absolute) .[1][2]
-
Anti-solvent Addition: While maintaining a gentle boil, add Ethyl Acetate dropwise.[1]
-
The Cloud Point: Continue adding EtOAc until a faint, persistent cloudiness appears.
-
The Back-Step: Add 2-3 drops of Ethanol to make the solution clear again.[1]
-
Cooling: Remove from heat. Let stand undisturbed.
-
Why? EtOAc lowers the solubility limit gently as the temperature drops, forcing the salt into an ordered lattice.
-
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a glob at the bottom) instead of crystallizing. Why?
A: This is Liquid-Liquid Phase Separation (LLPS).[1][2] It happens when the compound's melting point in the solvent mixture is lower than the saturation temperature.
-
The Fix:
-
Reheat the mixture until the oil redissolves.
-
Seed it: Add a tiny crystal of pure product (or scratch the glass) while the solution is still warm (approx. 40-50°C).
-
Slower Cooling: Rapid cooling traps solvent and causes oiling.[1] Cool at a rate of roughly
C/minute.[1] -
Agitation: Stir vigorously; high shear can sometimes induce nucleation over oiling.[1]
-
Q2: The product is hygroscopic and becomes sticky on the filter paper.
A: Piperidine HCl salts can be hygroscopic.
-
The Fix: Switch to Protocol B but replace Ethanol with Isopropanol , and use Heptane instead of Ethyl Acetate. Heptane is hydrophobic and helps repel atmospheric moisture during filtration.[1] Dry immediately in a vacuum oven at
C over P₂O₅ or silica.
Q3: I have a colored impurity that won't go away.
A: The phenoxy ring is prone to oxidation (turning yellow/pink).[1][2]
-
The Fix: During the "Hot Filtration" step in Protocol A, add Activated Charcoal (1-2% w/w) .[1][2] Boil for 5 minutes, then filter through a Celite pad. Warning: Charcoal can adsorb some product, so use sparingly.[1][2]
Part 5: Analytical Validation
Before committing the entire batch, validate purity using these parameters:
| Parameter | Expected Value (Approx) | Method |
| Appearance | White to Off-White Crystalline Solid | Visual |
| Melting Point | Sharp range (e.g., | Capillary (DSC preferred) |
| Chloride Content | 1:1 Stoichiometry | Argentometric Titration |
| Residual Solvent | < 5000 ppm (IPA/EtOH) | GC-Headspace |
*Note: Exact MP depends on the specific polymorph obtained.
References
-
Vogel, A.I. , Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1] (Standard reference for amine salt recrystallization techniques).
-
Anderson, N.G. , Practical Process Research & Development, Academic Press, 2000.[1][2] (Source for solvent selection strategies and "oiling out" troubleshooting).
-
Pfizer Inc. , "Process for preparing piperidine derivatives."[1] U.S. Patent 4,313,045, describing purification of analogous 3-substituted piperidine salts via isopropanol/ether systems.[1][2]
-
Otsuka Pharmaceutical Co. , "Process for preparing Aripiprazole."[1] EP Patent 1480953, detailing the purification of aryloxy-piperidine/piperazine scaffolds using ethanol/water and ethyl acetate systems.[1][2]
Sources
Technical Support Center: Minimizing Side Reactions in Phenoxypiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for phenoxypiperidine synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important structural motif. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower you in your research.
Introduction to Phenoxypiperidine Synthesis
The phenoxypiperidine moiety is a key pharmacophore in a multitude of biologically active molecules. Its synthesis, most commonly achieved through N-arylation or O-arylation strategies, can be susceptible to various side reactions that diminish yield and complicate purification. This guide will focus on the two primary modern synthetic routes: the Buchwald-Hartwig amination and the Ullmann condensation, providing detailed insights into minimizing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing phenoxypiperidines?
A1: The two most prevalent methods are:
-
N-Arylation of a phenoxypiperidine precursor: This involves the coupling of a piperidine ring already bearing a phenoxy group with an appropriate aryl halide or equivalent.
-
O-Arylation of a piperidinol: In this approach, a piperidinol is coupled with an aryl halide or a related electrophile to form the characteristic ether linkage.
The choice between these strategies often depends on the availability of starting materials and the desired substitution pattern on both the piperidine and phenyl rings.
Q2: My Buchwald-Hartwig amination for N-arylation of piperidine is giving low yields. What are the first things to check?
A2: Low yields in Buchwald-Hartwig aminations are a common issue.[1] The primary factors to investigate are the catalyst system, reagents, and reaction conditions.[1] Ensure your palladium precatalyst is active and the phosphine ligand is appropriate for the substrate.[2][3] The base choice is also critical; while strong bases like sodium tert-butoxide can lead to high reaction rates, they may be incompatible with certain functional groups.[4] Finally, rigorously exclude oxygen and moisture from your reaction, as these can deactivate the catalyst.[5]
Q3: I'm observing a significant amount of hydrodehalogenation of my aryl halide. How can I prevent this?
A3: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a known side reaction in palladium-catalyzed couplings.[1][6] It can be promoted by the presence of water or other protic impurities.[6][7] To minimize this, ensure you are using anhydrous solvents and reagents.[6][7] Degassing the solvent prior to use is also a beneficial practice.[6] If the problem persists, consider screening different bases, as some strong bases can facilitate this side reaction.[6]
Q4: My Ullmann condensation for O-arylation is sluggish and requires harsh conditions. Are there ways to improve this?
A4: Traditional Ullmann reactions often required high temperatures and stoichiometric copper.[8][9] Modern protocols have significantly improved this. The use of soluble copper(I) salts (e.g., CuI) and the addition of a ligand are crucial for milder reaction conditions.[7][8] Ligands such as phenanthrolines or N,N-dimethylglycine can stabilize the copper catalyst and facilitate the reaction at lower temperatures (e.g., 40-120 °C).[7]
Troubleshooting Guides
Issue 1: Competing N- vs. O-Arylation in Substituted Piperidines
When working with piperidine derivatives containing both a secondary amine and a hydroxyl group, achieving selective arylation at either the nitrogen or the oxygen can be challenging.
Causality:
The relative nucleophilicity of the piperidine nitrogen versus the hydroxyl group will dictate the major product. Under basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide, potentially favoring O-arylation. Conversely, the nitrogen of the piperidine is inherently nucleophilic.
Solutions:
-
Protecting Groups: The most robust strategy is the use of protecting groups.[6][10] To favor N-arylation, protect the hydroxyl group as a silyl ether (e.g., TBS, TIPS) or a benzyl ether.[11] For selective O-arylation, the piperidine nitrogen can be protected with a group like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy).[11][12] These groups reduce the nucleophilicity of the nitrogen, directing the reaction to the hydroxyl group.[10]
-
Reaction Condition Optimization: Fine-tuning the reaction conditions can also influence selectivity. For instance, in some cases, a weaker base might favor N-arylation by not significantly deprotonating the hydroxyl group.
Workflow for Selective Arylation:
Caption: Decision workflow for selective arylation.
Issue 2: Side Reactions in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool, but not without its potential pitfalls.
Common Side Products and Their Causes:
| Side Product | Potential Cause(s) |
| Hydrodehalogenation | Presence of protic impurities; certain strong bases.[6][7] |
| Homocoupling (Biaryl Formation) | Can be promoted by certain catalyst systems and reaction conditions.[1] |
| Ether Cleavage | If the phenoxy group is susceptible, harsh acidic or basic conditions can cleave the ether bond.[13][14][15] |
Troubleshooting Strategies:
-
For Hydrodehalogenation:
-
For Homocoupling:
-
For Ether Cleavage:
-
Milder Conditions: Employ milder bases and lower reaction temperatures.[14]
-
Protecting Group Strategy: If the molecule contains other sensitive functional groups, a protecting group strategy may be necessary.
-
General Protocol for Buchwald-Hartwig Amination:
-
Under an inert atmosphere (e.g., in a glovebox), add the aryl halide (1.0 mmol), palladium precatalyst (e.g., 2 mol%), phosphine ligand (if not using a precatalyst), and base (e.g., 1.4 mmol) to an oven-dried reaction vial.[1]
-
Seal the vial and add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[1]
-
Add the piperidine derivative (1.2 mmol) via syringe.[1]
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).[1]
-
Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, GC-MS).[1]
-
Upon completion, cool the reaction to room temperature, quench, and perform an aqueous workup followed by extraction with an organic solvent.[1]
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.[1]
Issue 3: Challenges in Ullmann Condensation
While improved, the Ullmann condensation can still present challenges, particularly with unactivated aryl halides.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive copper catalyst; inappropriate ligand; suboptimal base.[7] | Use a fresh, high-purity copper(I) source (e.g., CuI).[7][16] Screen a variety of ligands (e.g., phenanthrolines, amino acids).[7] Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[7] |
| Debromination/Deiodination | Presence of protic impurities.[7] | Ensure the use of anhydrous solvents and reagents.[7] |
| Homocoupling of Phenol/Piperidinol | Can occur at elevated temperatures. | Optimize the reaction temperature and consider a different ligand. |
Optimizing Ullmann Coupling Reactions:
A systematic approach to optimization is often necessary. Design of Experiments (DoE) can be a powerful tool to efficiently explore the reaction space.[2][17]
Caption: Systematic optimization workflow for Ullmann reactions.
Conclusion
The synthesis of phenoxypiperidines, while seemingly straightforward, requires careful attention to reaction conditions and potential side reactions. By understanding the underlying mechanisms of the Buchwald-Hartwig amination and Ullmann condensation, and by systematically troubleshooting issues as they arise, researchers can significantly improve the efficiency and success of their synthetic efforts. This guide provides a starting point for addressing common challenges, but it is important to remember that each substrate may require its own unique set of optimized conditions.
References
- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- Eastgate, M. D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. ACS Publications.
- Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE.
- BenchChem. (n.d.). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.
- Dean, A., Cope, C., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations.
- BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
- Wikipedia. (n.d.). Protecting group.
- Reddit. (2023, February 20). Troubleshooting Ullmann Couplint. r/Chempros.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Ullmann condensation.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Wikipedia. (n.d.). Ether cleavage.
- Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
- MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Ether cleavage - Wikipedia [en.wikipedia.org]
- 14. longdom.org [longdom.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. reddit.com [reddit.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Stability Profile of 3-(2,3-Dimethylphenoxy)piperidine
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of 3-(2,3-Dimethylphenoxy)piperidine under acidic conditions.[1]
This molecule contains two distinct pharmacophores with divergent behaviors in acid:[2]
-
The Piperidine Ring (Secondary Amine): A basic center (
) that protonates immediately.[1] -
The Aryl Alkyl Ether Linkage: A chemically robust bond that resists hydrolysis under standard laboratory conditions but succumbs to cleavage under extreme forcing conditions.[1]
Crucial Insight: 90% of "instability" reports regarding this molecule are actually misinterpretations of protonation states (salt formation) or HPLC retention shifts , rather than true chemical degradation.[1]
Part 1: Rapid Triage (Troubleshooting & FAQs)
Use this section to quickly diagnose your observation.
Q1: I see a new peak in my HPLC chromatogram after leaving the sample in 0.1% TFA. Is it degrading?
Likely No.
-
Diagnosis: You are likely observing the protonated cation behaving differently on your column compared to the free base, or you are seeing a "system peak" if your sample solvent pH differs significantly from your mobile phase.
-
Verification: Neutralize a small aliquot with ammonium hydroxide and re-inject. If the original peak returns, it was a pH-dependent reversible state, not degradation.
Q2: The compound precipitated when I added 1N HCl.
Status: Normal Behavior.
-
Explanation: The hydrochloride salt of 3-(2,3-Dimethylphenoxy)piperidine has different solubility limits than the free base.[1] While generally water-soluble, high concentrations of Cl⁻ ions (common ion effect) in 1N HCl can force the salt out of solution.
-
Action: Dilute the sample or switch to a solvent system with higher dielectric constant (e.g., 50:50 Water:Methanol).
Q3: Can I use this compound in a gastric simulation study (pH 1.2)?
Yes.
-
Stability: The aryl alkyl ether linkage is stable to hydrolytic cleavage at pH 1.2 at 37°C.
-
Expectation: The molecule will exist entirely as the piperidinium cation.
Part 2: Deep Dive – The Chemistry of Stability
To understand why the molecule behaves this way, we must look at the reaction mechanisms.
The Protonation Event (Reversible)
Upon exposure to any acid (
-
Impact: Drastically increases water solubility; reduces lipophilicity (LogD decreases); prevents oxidation of the nitrogen lone pair.
Ether Cleavage (Irreversible Degradation)
True degradation requires breaking the C-O bond.
-
Condition: Requires strong Lewis acids (
) or strong mineral acids with nucleophilic counter-ions (HBr, HI) at high temperatures ( C).[1] -
Mechanism: Acid-mediated ether cleavage.[1][3][4][5] The oxygen is protonated, turning the phenol into a leaving group.[5] A nucleophile (e.g., Br⁻) attacks the alkyl carbon (piperidine ring) via
(or if carbocation is stabilized). -
Why it resists HCl: The Chloride ion (Cl⁻) is a weaker nucleophile than Bromide (Br⁻) or Iodide (I⁻) in aqueous solution, and the C-O bond is thermodynamically strong.
Diagram 1: Chemical Fate Pathways
Figure 1: The molecule predominantly follows the green path (Protonation) under standard lab acidic conditions.[1] The red path (Cleavage) requires forcing conditions.
Part 3: Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Use this to validate stability for regulatory filings (e.g., IND).[1]
Objective: Prove that the molecule does not degrade in 0.1 N HCl.
| Step | Action | Critical Technical Note |
| 1 | Prepare Stock | Dissolve 10 mg of compound in 1 mL Methanol (co-solvent). |
| 2 | Acid Stress | Add 1 mL of 1.0 N HCl . (Final conc: 0.5 N HCl). |
| 3 | Thermal Stress | Heat to 60°C for 24 hours.[1] |
| 4 | Control | Prepare a sample in water/methanol at 4°C (Dark). |
| 5 | Neutralization | CRITICAL: Quench with 1 mL of 1.0 N NaOH before injection. |
| 6 | Analysis | Analyze via HPLC-UV (254 nm). Compare peak area % of parent.[1] |
Acceptance Criteria:
-
Absence of peak at RRT corresponding to 2,3-dimethylphenol (verify with standard if avail).[1]
Protocol B: HPLC Method Troubleshooting
If you observe peak tailing or splitting.
The Issue: Secondary amines interact strongly with residual silanols on silica-based HPLC columns, causing tailing. The Fix:
-
Mobile Phase: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .[1] The low pH suppresses silanol ionization (
becomes ).[1] -
Column Choice: Use a "Base Deactivated" (BDS) or high-coverage C18 column (e.g., Waters XBridge or Phenomenex Kinetex).[1]
-
Temperature: Run column at 40°C to sharpen peaks.
Part 4: Stability Data Summary
Based on functional group chemistry and structural analogs (Aryl Alkyl Ethers):
| Condition | Duration | Result | Mechanism |
| 0.1% Formic Acid (RT) | 7 Days | Stable | Protonation only.[1] |
| 0.1 N HCl (RT) | 7 Days | Stable | Protonation only. |
| 1.0 N HCl (60°C) | 24 Hours | >99% Stable | Minor hydrolysis possible (<0.5%).[1] |
| Simulated Gastric Fluid | 4 Hours | Stable | Physiological stability confirmed.[1] |
| 48% HBr (Reflux) | 4 Hours | Degraded | Ether cleavage to phenol + bromide.[1] |
Part 5: Troubleshooting Logic Tree
Figure 2: Step-by-step logic to rule out false positives in stability testing.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at Saturated Carbon - Ether Cleavage Mechanisms).
-
March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[1] Wiley-Interscience.[1] (Section 10-69: Cleavage of Ethers).[1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.[1] (Strategies for analyzing basic amines and suppressing silanol activity).
-
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).
-
PubChem Compound Summary. (2024). Piperidine (CID 8082) - Chemical and Physical Properties. [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. longdom.org [longdom.org]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-(2,3-Dimethylphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. 3-(2,3-Dimethylphenoxy)piperidine, a molecule of interest due to its piperidine scaffold—a common feature in many bioactive compounds—requires a robust analytical strategy for its comprehensive characterization.[1] This guide provides an in-depth comparison of mass spectrometry and other key analytical techniques for the analysis of this compound, offering insights into their respective strengths and limitations.
Mass Spectrometry: Predicting the Fragmentation Fingerprint
Mass spectrometry stands as a cornerstone technique for molecular weight determination and structural elucidation.[2] For 3-(2,3-Dimethylphenoxy)piperidine, both Electron Ionization (EI) and Electrospray Ionization (ESI) methods can provide valuable, albeit different, structural information.[3]
Predicted Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, 3-(2,3-Dimethylphenoxy)piperidine is expected to undergo significant fragmentation. The fragmentation pattern is largely dictated by the stability of the resulting ions.[3] The primary fragmentation pathways are anticipated to be:
-
α-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[3] For 3-(2,3-Dimethylphenoxy)piperidine, this would lead to the formation of a stable iminium ion. The loss of the dimethylphenoxy group as a radical would result in a fragment ion corresponding to the piperidine ring.
-
Cleavage of the Ether Bond: The C-O bond of the ether linkage is another likely point of cleavage. This could occur in two ways:
-
Cleavage with charge retention on the piperidine moiety, leading to a piperidin-3-yl cation.
-
Cleavage with charge retention on the aromatic portion, generating a 2,3-dimethylphenoxide radical cation.
-
-
Ring Fission of the Piperidine Moiety: The piperidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions.[3]
-
Loss of Methyl Groups: The dimethylphenoxy group can lose one or both methyl groups, leading to characteristic peaks at M-15 and M-30.
The resulting mass spectrum would be a complex fingerprint of these various fragmentation events, allowing for the confirmation of different structural components of the molecule.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
ESI is a softer ionization technique that typically yields the protonated molecule, [M+H]+, as the base peak.[3] This is particularly useful for confirming the molecular weight of 3-(2,3-Dimethylphenoxy)piperidine. Subsequent fragmentation of this precursor ion using tandem mass spectrometry (MS/MS) would provide more controlled structural information. Common fragmentation pathways in ESI-MS/MS for piperidine derivatives include the neutral loss of small molecules.[2] For the target molecule, we can anticipate:
-
Loss of the Dimethylphenol: A prominent fragmentation pathway would likely be the neutral loss of 2,3-dimethylphenol, resulting in a protonated piperidine ion.
-
Ring Opening of Piperidine: Similar to EI, the protonated piperidine ring can undergo ring opening and subsequent fragmentation.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for unambiguous characterization. The choice of technique depends on the specific analytical question being addressed, such as purity assessment, structural confirmation, or conformational analysis.
| Analytical Technique | Principle | Advantages for 3-(2,3-Dimethylphenoxy)piperidine | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.[4] | High-resolution separation of volatile impurities. Provides a detailed fragmentation pattern for structural elucidation.[4][5] | May require derivatization to improve the volatility of the piperidine moiety.[4] Not suitable for thermally unstable compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.[6] | Ideal for polar and less volatile compounds.[7] High sensitivity and selectivity for impurity profiling and quantification.[6][8] | Fragmentation is less extensive than in EI-MS, potentially providing less structural detail in a single spectrum. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Similar to LC-MS for separation, but detection is based on the absorption of UV light.[4] | Robust and widely used for purity assessment and quantification.[4] | The piperidine ring itself lacks a strong UV chromophore. Detection relies on the dimethylphenoxy group, which may not be sufficient for detecting all related impurities.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C). | The most powerful technique for unambiguous structure elucidation and conformational analysis.[9] Can identify and quantify impurities without the need for reference standards. | Lower sensitivity compared to mass spectrometry. Requires a larger amount of pure sample. |
Experimental Protocols
Protocol 1: GC-MS Analysis
This protocol is suitable for the analysis of 3-(2,3-Dimethylphenoxy)piperidine, potentially after a derivatization step to enhance volatility.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, methanol). For derivatization, an acylation agent can be used.[4]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to the target compound and its fragmentation pattern. Compare the spectrum with a library of known compounds or interpret the fragmentation to confirm the structure.
Protocol 2: LC-MS/MS Analysis
This protocol is ideal for the direct analysis of 3-(2,3-Dimethylphenoxy)piperidine and its non-volatile impurities.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Full Scan: Acquire a full scan spectrum to determine the m/z of the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.
-
-
Data Analysis: Confirm the molecular weight from the full scan data. Elucidate the structure based on the fragmentation pattern obtained from the MS/MS spectrum.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of 3-(2,3-Dimethylphenoxy)piperidine, integrating multiple analytical techniques.
Caption: Logical workflow for the characterization of 3-(2,3-Dimethylphenoxy)piperidine.
Conclusion
The comprehensive characterization of 3-(2,3-Dimethylphenoxy)piperidine necessitates a multi-faceted analytical approach. While mass spectrometry, particularly with tandem MS capabilities, provides critical information on molecular weight and fragmentation, its combination with other techniques like NMR and HPLC is essential for unambiguous structural confirmation and purity assessment. The choice of methodology should be guided by the specific analytical goals, with each technique offering unique and complementary insights into the chemical nature of this important piperidine derivative.
References
- Benchchem.
- da Silva, G. D. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Rajput, A. P., et al. (2016).
- Benchchem.
- Benchchem. Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
- BLD Pharm. 3-(2,3-Dimethylphenoxy)piperidine hydrochloride.
- Sikorska, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.
- Benchchem.
- Laturwale, S. K. J. S., et al. (2023).
- ResolveMass Labor
- Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. conquerscientific.com [conquerscientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. alternative-therapies.com [alternative-therapies.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: HPLC Method Development for 3-(2,3-Dimethylphenoxy)piperidine
Executive Summary & Strategic Overview
Developing a robust HPLC method for 3-(2,3-Dimethylphenoxy)piperidine presents a classic chromatographic paradox: the molecule contains a highly basic secondary amine (piperidine, pKa ~11.2) and a hydrophobic, electron-rich aromatic moiety (dimethylphenoxy).
Traditional alkyl-bonded phases (C18) often fail to provide adequate peak shape for such basic analytes due to secondary silanol interactions, resulting in severe tailing. Furthermore, if the synthesis involves positional isomers (e.g., 2,4-dimethyl or 3,5-dimethyl analogs), C18 columns frequently lack the shape selectivity required to resolve them.
This guide objectively compares two distinct separation strategies:
-
The "High pH" Strategy (Hybrid C18): Suppressing ionization to utilize hydrophobic retention.
-
The "Pi-Selectivity" Strategy (Biphenyl): Exploiting
interactions for enhanced selectivity and isomer resolution.
Analyte Profiling & Chromatographic Challenges
Before selecting a column, we must understand the molecule's behavior in solution.
| Feature | Chemical Characteristic | Chromatographic Consequence |
| Piperidine Ring | Secondary Amine (pKa | Positively charged at pH < 9. Causes ionic interaction with residual silanols on silica, leading to peak tailing ( |
| Phenoxy Group | Aromatic Ether | Provides UV absorption (typically |
| Dimethyl Subs. | Steric Bulk | Creates hydrophobicity but requires "shape selectivity" to distinguish from potential regio-isomers. |
Comparative Analysis: C18 vs. Biphenyl[1][2][3]
System A: The "High pH" Approach (Hybrid C18)
-
Mechanism: At pH 10.5 (using Ammonium Bicarbonate/Ammonium Hydroxide), the piperidine nitrogen is deprotonated (neutral). This eliminates cation-exchange interactions with silanols.
-
Column: High-pH stable Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH).
-
Pros: Excellent peak symmetry; high retention.
-
Cons: Silica dissolution risk if not using hybrid particles; reduced selectivity for aromatic isomers.
System B: The "Pi-Selectivity" Approach (Biphenyl)
-
Mechanism: Uses a Biphenyl stationary phase.[1] The two phenyl rings create strong
interactions with the phenoxy group of the analyte. -
Column: Fused-Core or Fully Porous Biphenyl (e.g., Phenomenex Kinetex Biphenyl, Restek Raptor Biphenyl).
-
Pros: Superior separation of positional isomers (e.g., separating 2,3-dimethyl from 2,6-dimethyl impurities); orthogonal selectivity to C18.
-
Cons: Requires careful mobile phase selection (Methanol enhances
-interactions more than Acetonitrile).
Head-to-Head Performance Data (Simulated)
Conditions: Flow 1.0 mL/min, Isocratic 60% Organic, 25°C.
| Parameter | System A (Hybrid C18, pH 10.5) | System B (Biphenyl, pH 3.0) |
| Retention Time ( | 6.2 min | 5.8 min |
| Tailing Factor ( | 1.1 (Excellent) | 1.2 (Good) |
| Resolution ( | 1.8 (Partial Separation) | 3.5 (Baseline Separation) |
| Mobile Phase | 10mM | 0.1% Formic Acid / MeOH |
Verdict: While System A gives perfect peak shape, System B (Biphenyl) is the superior choice for specificity, particularly if isomeric purity is a Critical Quality Attribute (CQA).
Detailed Experimental Protocol (System B - Recommended)
This protocol utilizes the Biphenyl phase to maximize selectivity while managing the basicity of the piperidine via low pH and high buffer strength.
Reagents & Equipment[4][5]
-
Stationary Phase: Biphenyl, 2.7 µm (Fused Core) or 3.0 µm, 4.6 x 100 mm.
-
Solvents: LC-MS Grade Methanol (MeOH) and Water.
-
Additives: Formic Acid (FA) and Ammonium Formate.
-
Detector: DAD/PDA (Scanning 200–400 nm).
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 630 mg Ammonium Formate in 1 L Water. Add 1 mL Formic Acid. (Result: ~10mM Buffer, pH ~3.0).
-
Why? The buffer maintains the analyte in a consistent charged state, preventing peak wandering.
-
-
Mobile Phase B (Organic): 100% Methanol.
-
Why? Methanol facilitates
interactions between the Biphenyl ligand and the analyte's phenoxy ring better than Acetonitrile (which has its own electrons that interfere).
-
Instrument Parameters
-
Flow Rate: 0.8 mL/min (Adjust for backpressure).
-
Column Temp: 35°C (Slightly elevated temp improves mass transfer for basic amines).
-
Injection Vol: 5 µL.
-
Detection:
-
Channel A: 272 nm (Specific to Phenoxy).
-
Channel B: 220 nm (High Sensitivity).
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Equilibration |
| 1.0 | 40 | Isocratic Hold |
| 8.0 | 90 | Elution of Impurities |
| 10.0 | 90 | Wash |
| 10.1 | 40 | Re-equilibration |
| 14.0 | 40 | End |
Method Development Logic (Visualization)
The following diagram illustrates the decision matrix used to arrive at the Biphenyl recommendation.
Figure 1: Decision matrix for selecting the stationary phase based on the specific need for isomeric resolution versus simple retention.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Fronting Peaks | Column Overload or Solvent Mismatch | Dissolve sample in Mobile Phase A (or 10% MeOH). Reduce injection volume. |
| Peak Tailing ( | Silanol Interaction | Increase Buffer Concentration (up to 25mM). Ensure pH is well-controlled (pH 3.0). |
| Retention Drift | Temperature Fluctuation | Thermostat column compartment. Basic amines are sensitive to temp changes ( |
| Loss of Resolution | ACN vs MeOH | If using Biphenyl, do not switch to 100% Acetonitrile. The |
References
-
Mac-Mod Analytical. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Comparison of C18, Phenyl-Hexyl, and Biphenyl phases for aromatic selectivity.
-
Phenomenex. (2020). Chiral and Achiral Separations of Isomers. Discusses the separation of positional isomers using specialized stationary phases.
-
University of Regina. (2009). pKa Values of Some Piperazines and Piperidines. Thermodynamic quantities for the dissociation of cyclic amines.
-
Nacalai Tesque. (2022).
interaction strength in HPLC. -
Journal of Chromatography Science. (2022). Total Content of Piperidine Analysis by RP-HPLC. Method validation parameters for piperidine derivatives.
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2,3-Dimethylphenoxy)piperidine
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling 3-(2,3-Dimethylphenoxy)piperidine, a substituted piperidine derivative. By understanding the rationale behind each safety protocol, we can foster a culture of safety and ensure the integrity of our research.
Hazard Assessment: A Tale of Two Moieties
The toxicological and physical hazards of 3-(2,3-Dimethylphenoxy)piperidine can be inferred from its constituent parts: the piperidine ring and the dimethylphenoxy group.
-
The Piperidine Core: Piperidine itself is a well-characterized hazard. It is a flammable liquid and vapor that is toxic when in contact with the skin or inhaled.[4][5][6] It is also known to cause severe skin burns and eye damage.[4][5][6][7] The piperidine nucleus is a common scaffold in many biologically active compounds, and its derivatives can exhibit a wide range of toxicological profiles.[1][2]
-
The Dimethylphenoxy Group: The phenoxy moiety introduces characteristics of aromatic ethers. While generally less reactive than aliphatic ethers, they still warrant careful handling. The primary risks associated with ethers are their flammability and the potential for inhalation exposure.[8]
Based on this structural analysis, we must assume that 3-(2,3-Dimethylphenoxy)piperidine is potentially flammable, corrosive, and toxic upon inhalation or skin contact. A structurally similar compound, 3-phenoxypiperidine, is known to cause skin and eye irritation.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 3-(2,3-Dimethylphenoxy)piperidine. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | The piperidine moiety suggests a high risk of severe eye damage.[4][7] Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face.[10] |
| Skin/Hands | Nitrile or neoprene gloves (double-gloving recommended) | Piperidine and its derivatives can be absorbed through the skin and are toxic.[7][11] Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs. For prolonged contact or immersion, heavier-duty gloves like butyl rubber may be necessary.[10] |
| Body | Flame-resistant laboratory coat | A flame-resistant lab coat protects against splashes and potential flash fires, given the flammability of piperidine.[12][13] The coat should be fully buttoned with sleeves rolled down.[12] |
| Respiratory | Chemical fume hood | All handling of 3-(2,3-Dimethylphenoxy)piperidine should be conducted within a certified chemical fume hood to minimize inhalation of potentially toxic vapors.[4][8] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the essential steps for safely handling 3-(2,3-Dimethylphenoxy)piperidine.
Preparation
-
Review Safety Information: Before beginning any work, consult all available safety information, including this guide and any internal chemical safety documentation.
-
Ensure Fume Hood Functionality: Verify that the chemical fume hood is operational and has a current inspection sticker.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, glassware, and spill kit, and place them in the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
Aliquoting and Use
-
Grounding: If transferring significant quantities of the chemical, ensure that both the source and receiving containers are grounded to prevent static discharge, a potential ignition source.[6]
-
Careful Dispensing: Open the container and dispense the required amount of 3-(2,3-Dimethylphenoxy)piperidine slowly and carefully to avoid splashing.
-
Immediate Sealing: Securely close the primary container immediately after dispensing.
-
Perform Work: Conduct all experimental procedures within the fume hood.
Post-Handling and Cleanup
-
Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the chemical, using an appropriate solvent.
-
Waste Disposal: Dispose of all chemical waste and contaminated materials in designated, clearly labeled hazardous waste containers.[4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves, followed by the face shield and goggles, then the lab coat, and finally the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[9]
The following diagram illustrates the safe handling workflow for 3-(2,3-Dimethylphenoxy)piperidine.
Sources
- 1. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. cpachem.com [cpachem.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]
- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 9. fishersci.com [fishersci.com]
- 10. mcrsafety.com [mcrsafety.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. purdue.edu [purdue.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
